molecular formula C15H15N3O2 B1681204 Acetyldinaline CAS No. 112522-64-2

Acetyldinaline

Cat. No. B1681204
M. Wt: 269.3 g/mol
InChI Key: VAZAPHZUAVEOMC-UHFFFAOYSA-N
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Patent
US08729130B2

Procedure details

The dried solid of 4-acetamido-N-(2-aminophenyl)benzamide trifluoroacetate salt was suspended in a solution of 1:1 EtOH:H2O (320 mL). Saturated NaHCO3 solution (100 mL) was added slowly to adjust the pH to 8. The resultant slurry was stirred for 1.5 hours. The precipitates were filtered and washed with water (2×60 mL). After drying at 40° C. in vacuo for 16 h, 4-acetamido-N-(2-aminophenyl)benzamide (21.3 g, 92% yield, 97.0% HPLC purity) was isolated as crystalline Form B (white solid).
Name
4-acetamido-N-(2-aminophenyl)benzamide trifluoroacetate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
320 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]([NH:11][C:12]1[CH:27]=[CH:26][C:15]([C:16]([NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[NH2:25])=[O:17])=[CH:14][CH:13]=1)(=[O:10])[CH3:9].CCO.C([O-])(O)=O.[Na+]>O>[C:8]([NH:11][C:12]1[CH:27]=[CH:26][C:15]([C:16]([NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[NH2:25])=[O:17])=[CH:14][CH:13]=1)(=[O:10])[CH3:9] |f:0.1,3.4|

Inputs

Step One
Name
4-acetamido-N-(2-aminophenyl)benzamide trifluoroacetate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F.C(C)(=O)NC1=CC=C(C(=O)NC2=C(C=CC=C2)N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
320 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resultant slurry was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitates were filtered
WASH
Type
WASH
Details
washed with water (2×60 mL)
CUSTOM
Type
CUSTOM
Details
After drying at 40° C. in vacuo for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C(=O)NC2=C(C=CC=C2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.